molecular formula C8H16Cl4O2Z B1585658 Tetrachlorobis(tetrahydrofuran)zirconium CAS No. 21959-01-3

Tetrachlorobis(tetrahydrofuran)zirconium

Cat. No.: B1585658
CAS No.: 21959-01-3
M. Wt: 377.2 g/mol
InChI Key: VDJJKYYENYIHFF-UHFFFAOYSA-J
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Description

This compound features zirconium in a distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis to each other . It is of significant interest due to its applications in catalysis and organic synthesis.

Mechanism of Action

Target of Action

Tetrachlorobis(tetrahydrofuran)zirconium is a complex compound that primarily targets chemical reactions as a catalyst . It is used as an important organic intermediate in various fields such as agrochemicals, pharmaceuticals, and dyestuff .

Mode of Action

This compound interacts with its targets by facilitating chemical reactions. It contains zirconium with distorted octahedral coordination geometry, with two tetrahydrofuran ligands cis with respect to each other . The difference in trans influence of the tetrahydrofuran and chloride ligands leads to two marginally different groups of chloride ligands .

Biochemical Pathways

As a catalyst, it likely influences a variety of chemical reactions in the production of agrochemicals, pharmaceuticals, and dyestuffs .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it catalyzes. As a catalyst, it accelerates chemical reactions without being consumed, enabling the efficient production of various compounds in the fields of agrochemicals, pharmaceuticals, and dyestuffs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has a vapor pressure of 152 mmHg at 25 °C (lit.) , indicating that it can evaporate into the air under certain conditions. It is also recommended to be stored under nitrogen at ambient temperatures , suggesting that it may react with oxygen or moisture in the air. These factors should be carefully controlled to ensure the effective use of this compound.

Biochemical Analysis

Biochemical Properties

Tetrachlorobis(tetrahydrofuran)zirconium plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules is primarily through coordination bonds, where the zirconium atom forms complexes with the active sites of enzymes and proteins. This interaction can lead to the inhibition or activation of specific biochemical pathways. For instance, this compound has been shown to interact with metalloproteins, altering their catalytic activity and affecting metabolic processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. The compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, the compound can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, where the zirconium atom forms coordination bonds with the active sites of enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific enzyme involved. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate biochemical pathways without causing significant toxicity. At higher doses, this compound can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects, highlighting the importance of dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can inhibit key metabolic enzymes, leading to altered levels of metabolites and changes in metabolic flux. Additionally, this compound can affect the activity of cofactors, further influencing metabolic pathways and cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound can influence its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect the compound’s interaction with biomolecules and its overall biochemical activity. For example, this compound may accumulate in the mitochondria, where it can influence mitochondrial function and energy production .

Preparation Methods

Tetrachlorobis(tetrahydrofuran)zirconium is typically synthesized by reacting zirconium tetrachloride with tetrahydrofuran in an anhydrous solvent such as dichloromethane . The reaction is carried out under inert atmosphere conditions to prevent moisture from affecting the reaction. The product is then purified by recrystallization.

Synthetic Route: [ \text{ZrCl}_4 + 2 \text{THF} \rightarrow \text{ZrCl}_4 \cdot 2 \text{THF} ]

Industrial Production: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory preparation route with scale-up considerations for maintaining anhydrous conditions and efficient purification processes.

Chemical Reactions Analysis

Tetrachlorobis(tetrahydrofuran)zirconium undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Ligand exchange reactions typically involve reagents like phosphines or amines in an inert solvent.

    Catalysis: Used in combination with co-catalysts such as aluminum alkyls in polymerization reactions.

Major Products:

    Substitution Products: New zirconium complexes with different ligands.

    Polymerization Products: Polymers such as polyethylene or polypropylene.

Scientific Research Applications

Tetrachlorobis(tetrahydrofuran)zirconium has a wide range of applications in scientific research:

Comparison with Similar Compounds

Tetrachlorobis(tetrahydrofuran)zirconium can be compared with other similar compounds such as:

Uniqueness:

Properties

IUPAC Name

oxolane;tetrachlorozirconium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O.4ClH.Zr/c2*1-2-4-5-3-1;;;;;/h2*1-4H2;4*1H;/q;;;;;;+4/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJJKYYENYIHFF-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC1.C1CCOC1.Cl[Zr](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl4O2Zr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4049820
Record name Zirconium(IV) chloride tetrahydrofuran complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21959-01-3
Record name Zirconium(IV) chloride tetrahydrofuran complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4049820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Zirconium(IV) chloride tetrahydrofuran complex (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What does the research reveal about the reactivity of Tetrachlorobis(tetrahydrofuran)zirconium with phosphines?

A1: The research paper you provided, "Substitution or nucleophilic attack by phosphines on this compound" [], investigates the reactivity of this zirconium complex with various phosphine ligands. The study likely explores whether the phosphines replace the tetrahydrofuran (THF) molecules in a substitution reaction or attack the zirconium center directly in a nucleophilic addition reaction. Further conclusions about the interaction, downstream effects, and reaction mechanisms would require access to the full text of the paper.

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